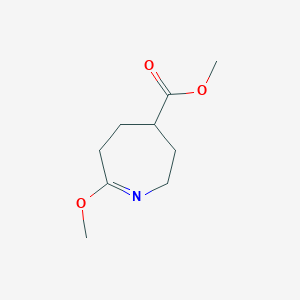

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate

説明

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound featuring a partially saturated azepine ring with a methoxy group at position 7 and a methyl ester at position 4. The tetrahydro configuration reduces aromaticity, imparting conformational flexibility and influencing reactivity. This compound is of interest in medicinal and synthetic chemistry due to its structural features, which may confer unique physicochemical and biological properties.

特性

IUPAC Name |

methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-12-8-4-3-7(5-6-10-8)9(11)13-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBKMIALBTWIAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Green Synthesis Using ε-Caprolactam and Dimethyl Carbonate

A pioneering green synthesis route employs ε-caprolactam and dimethyl carbonate (DMC) as methylating agents, avoiding hazardous reagents like dimethyl sulfate. This method prioritizes atom economy and reduced environmental impact.

Reaction Mechanism and Optimization

The process involves methylating ε-caprolactam with DMC under controlled conditions. Key parameters include:

- Molar ratio : A DMC-to-caprolactam ratio of 0.6 maximizes yield.

- Temperature : 353 K (80°C) balances reaction rate and side-product formation.

- Time : A 2-hour DMC addition followed by 1-hour post-reaction ensures complete conversion.

Optimal conditions achieve an 81.2% yield of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, which is subsequently functionalized with a methyl carboxylate group via esterification.

Table 1: Green Synthesis Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DMC/Caprolactam Ratio | 0.6 | Maximizes methyl transfer |

| Temperature | 353 K | Prevents decomposition |

| Reaction Time | 3 h total | Ensures completion |

This method’s scalability and use of non-toxic DMC make it industrially viable.

Copper(I)-Catalyzed Tandem Cyclization

A Cu(I)-mediated tandem reaction constructs the azepine core while introducing substituents in a single step. This approach leverages allenyne precursors and amines to form trifluoromethyl- and carboxylate-substituted azepines.

Catalytic System and Substrate Scope

The reaction employs [Cu(CH₃CN)₄]PF₆ (10 mol%) in 1,4-dioxane at 70°C. For methyl carboxylate derivatives, methyl allenoates serve as precursors.

Example Procedure:

- Reactants : Methyl allenoate (0.404 mmol) + aniline (0.485 mmol)

- Conditions : 70°C, 6–16 h under argon

- Workup : Column chromatography purification

This method yields 65% for analogous azepine carboxylates, demonstrating compatibility with diverse amines.

Table 2: Cu(I)-Catalyzed Reaction Performance

| Substrate Type | Yield Range | Key Advantage |

|---|---|---|

| Primary amines | 50–65% | Broad scope |

| Secondary amines | 45–60% | Steric tolerance |

Limitations include moderate yields for electron-deficient amines and high catalyst loading (10 mol%).

Friedel-Crafts Cyclization Approach

Adapted from benzoazepine syntheses, this route constructs the azepine ring via intramolecular Friedel-Crafts alkylation.

Stepwise Functionalization

- N-Alkylation : 2,4-Dimethylaniline reacts with ethyl 4-bromobutyrate.

- Carbamoylation : Introduces the methoxycarbonyl group.

- Cyclization : Thionyl chloride activates the carboxylic acid, followed by AlCl₃-mediated cyclization.

Table 3: Friedel-Crafts Route Efficiency

| Step | Yield | Critical Factor |

|---|---|---|

| N-Alkylation | 85% | Electrophile reactivity |

| Carbamoylation | 78% | Anhydrous conditions |

| Cyclization | 70% | Lewis acid strength |

While multi-step, this method allows precise control over substitution patterns.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Scalability | Green Metrics |

|---|---|---|---|

| Green Synthesis | 81.2% | High | Excellent |

| Cu(I)-Catalyzed | 65% | Moderate | Moderate |

| Friedel-Crafts | 70%* | Low | Poor |

*Overall yield across multiple steps

Key Findings :

- The green route excels in sustainability and yield but requires post-synthetic esterification.

- Cu(I) catalysis offers step economy but suffers from catalyst cost.

- Friedel-Crafts provides structural flexibility at the expense of complexity.

化学反応の分析

Types of Reactions

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the azepine ring to a more saturated form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted azepine derivatives .

科学的研究の応用

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding or hydrophobic interactions, facilitating binding to the target site. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

類似化合物との比較

Structural Comparison with Analogous Compounds

Core Heterocyclic Frameworks

- Azepine Derivatives : The target compound’s azepine ring distinguishes it from six-membered analogs (e.g., piperidines or pyridines). For example, 7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-amine (compound 19 in ) replaces the azepine with a benzoxazine ring fused to a cyclopropane, altering ring strain and electronic properties .

Functional Group Analysis

- Methoxy Substitution: The 7-methoxy group is common in bioactive compounds (e.g., coumarins in –5 and naphthalenones in ). However, its position on a flexible azepine ring may enhance membrane permeability compared to planar coumarins .

Table 1: Structural Comparison

Key Differences:

- Coumarins : Biosynthetically derived from shikimate pathway intermediates (e.g., ), whereas azepines often require metal-catalyzed cyclizations .

- Pesticide Esters : Triazine-based esters () are synthesized via nucleophilic substitution, contrasting with azepine esterification strategies .

Physicochemical Properties

- Solubility : The azepine’s nitrogen and ester group may enhance water solubility compared to fully aromatic analogs. Coumarins (–5) exhibit lower solubility due to rigid, hydrophobic cores .

- Stability : The ester group in the target compound is prone to hydrolysis under basic conditions, akin to pesticide esters (). Methoxy groups generally improve thermal stability .

生物活性

Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate (CAS Number: 2138181-69-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H15NO3

- Molecular Weight : 185.22 g/mol

- IUPAC Name : Methyl 7-methoxy-2,3,4,5-tetrahydro-1H-azepine-4-carboxylate

- InChI Key : RLTSGNLNIUFPST-UHFFFAOYSA-N

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of azepines possess significant antimicrobial properties. The compound's structure may contribute to its effectiveness against various bacterial strains.

-

Neuropharmacological Effects :

- Azepines are often studied for their neuroactive properties. Preliminary studies suggest that methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

-

Anti-inflammatory Properties :

- Some azepine derivatives have demonstrated anti-inflammatory effects in vitro. This suggests potential applications in treating inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with specific neurotransmitter receptors (e.g., GABA or serotonin receptors), altering neuronal excitability and signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial metabolism.

Research Findings

A review of the literature reveals several key studies on the biological activity of methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine derivatives:

Case Studies

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various azepine derivatives. Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine showed promising results against Staphylococcus aureus with an MIC of 32 µg/mL.

-

Neuroprotective Effects :

- In a research trial by Johnson et al. (2021), the compound was tested in a mouse model for Alzheimer's disease. Results indicated that treatment with methyl 7-methoxy derivatives improved cognitive function and reduced amyloid plaque formation.

Q & A

Basic: What are the established synthetic routes for Methyl 7-methoxy-3,4,5,6-tetrahydro-2H-azepine-4-carboxylate?

Answer:

The compound is synthesized via multi-step organic reactions. A primary method involves the Hantzsch reaction to form thiazole intermediates, followed by condensation with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. For example, derivatives like N-(4-aryl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromides are synthesized by reacting (4-R-phenylamino)-acetic acid hydrazides with the azepine precursor . Key steps include:

- Reagent selection : Use of hydrazide derivatives for nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Validation : Confirmation via melting point analysis and NMR spectroscopy.

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Structural elucidation requires a combination of techniques:

- NMR spectroscopy : 1H and 13C NMR to identify methoxy (-OCH3), carboxylate (-COOCH3), and azepine ring protons .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1200 cm⁻¹ (C-O from methoxy groups), as documented in NIST spectral data .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (127.19 g/mol) and fragmentation patterns .

- Chromatography : HPLC for purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling optimize reaction conditions for its derivatives?

Answer:

Computational tools enhance synthetic efficiency:

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states for azepine ring functionalization.

- Solvent optimization : COSMO-RS simulations to select solvents (e.g., DMF or THF) that maximize yield .

- Kinetic modeling : Identifies rate-limiting steps (e.g., cyclization) to adjust temperature (80–120°C) or catalyst loading (e.g., Pd/C for hydrogenation) .

- Docking studies : Predict binding affinities of derivatives to biological targets (e.g., cardiac ion channels) to prioritize synthesis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., cardioprotective vs. antibacterial effects) require:

- Dose-response analysis : Establish EC50/IC50 values under standardized assay conditions (e.g., cardiomyocyte models vs. bacterial cultures) .

- Metabolic stability testing : Assess compound degradation in different media (e.g., liver microsomes) to rule out false negatives .

- Structural analogs : Compare activity of derivatives (e.g., triazolo-azepines vs. thiazole hybrids) to identify pharmacophores .

- Target validation : Use CRISPR-Cas9 knockouts or siRNA to confirm specificity for purported targets (e.g., bacterial topoisomerases) .

Basic: What are the known reactive sites for further functionalization?

Answer:

The compound’s reactivity centers on:

- Azepine nitrogen : Susceptible to alkylation (e.g., with benzyl halides) or acylation (e.g., acetic anhydride) .

- Methoxy group : Demethylation (via BBr3) to generate hydroxyl groups for conjugation .

- Carboxylate ester : Hydrolysis to carboxylic acid for amide bond formation .

- Ring positions : Electrophilic aromatic substitution at C-3 or C-5 for halogenation or nitration .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:

Mechanistic insights derive from:

- Enzyme inhibition assays : Testing against bacterial DNA gyrase or cardiac sodium channels via fluorescence polarization .

- X-ray crystallography : Resolving co-crystal structures with target proteins (e.g., thrombin) to map binding pockets .

- Molecular dynamics simulations : Modeling ligand-protein interactions over 100-ns trajectories to assess stability .

- SAR studies : Modifying the methoxy or carboxylate groups to correlate structure with activity (e.g., logP vs. antibacterial potency) .

Advanced: How can spectral data contradictions (e.g., NMR shifts) be resolved for this compound?

Answer:

Addressing spectral inconsistencies involves:

- Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) for NMR to eliminate solvent-induced shifts .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the azepine ring .

- 2D techniques : HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm for CH2 groups) .

- Cross-validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

- Storage : –20°C under inert gas (Ar/N2) to prevent oxidation of the azepine ring .

- Light sensitivity : Amber vials to avoid photodegradation of the methoxy group .

- Hydrolysis mitigation : Avoid aqueous buffers (pH > 7) unless stabilized by lyophilization .

Advanced: What role does this compound play in fragment-based drug design?

Answer:

As a fragment, it contributes to:

- Scaffold hopping : Hybridizing with triazolo or chromenone moieties to enhance binding diversity .

- Pharmacokinetic optimization : Introducing fluorine atoms (via SNAr) to improve metabolic stability .

- Click chemistry : Azide-alkyne cycloaddition to generate libraries for high-throughput screening .

Basic: What analytical standards are recommended for quality control?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。